molecular formula C11H18N4O4S B038037 Carmethizole CAS No. 117120-88-4

Carmethizole

Cat. No.: B038037
CAS No.: 117120-88-4
M. Wt: 302.35 g/mol
InChI Key: BGYXTIDVSRHUEP-UHFFFAOYSA-N
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Description

Carmethizole is a synthetically derived chemical compound recognized for its potent and selective modulation of the GABA-A receptor complex. Its primary research value lies in its ability to interact with specific benzodiazepine-binding sites on the receptor, acting as a high-affinity agonist to potentiate GABAergic neurotransmission. This mechanism makes Carmethizole an indispensable pharmacological tool for neuroscientists investigating the pathophysiology and potential treatment avenues for a range of neurological and psychiatric conditions. In vitro and in vivo research applications include the study of anxiety disorders, seizure/epilepsy models, sedation mechanisms, and the fundamental principles of inhibitory synaptic transmission. Researchers utilize Carmethizole to elucidate the role of specific GABA-A receptor subtypes in behavior and disease, providing critical insights that are not possible with less selective agents. Its well-characterized profile facilitates precise experimental manipulation of the GABA system, enabling the development of novel therapeutic hypotheses and contributing to the advancement of central nervous system (CNS) drug discovery. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117120-88-4

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

IUPAC Name

[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate

InChI

InChI=1S/C11H18N4O4S/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4/h5-6H2,1-4H3,(H,12,16)(H,13,17)

InChI Key

BGYXTIDVSRHUEP-UHFFFAOYSA-N

SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC

Canonical SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC

Other CAS No.

117120-88-4

Synonyms

1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate)
carmethizole

Origin of Product

United States

Chemical Properties and Synthesis

Carmethizole, chemically identified as 1-methyl-2-methylthio-4,5-bis-(hydroxymethyl)imidazole-4',5'-bis(N-methylcarbamate)hydrochloride, possesses a unique molecular architecture that is central to its biological activity. researchgate.net

Table 1: Chemical Properties of Carmethizole

Property Value
Molecular Formula C11H19ClN4O4S
Molecular Weight 342.81 g/mol
Appearance Solid

The synthesis of Carmethizole, while not extensively detailed in publicly available literature, is understood to involve multi-step processes common in the preparation of complex heterocyclic compounds. The general approach to synthesizing similar 2-substituted imidazoles often begins with the construction of the core imidazole (B134444) ring, followed by the introduction and modification of the functional groups at the 2, 4, and 5 positions. The synthesis of related thioimidazole bis(carbamates) has been described, providing a likely framework for Carmethizole's production, involving the initial synthesis of a substituted imidazole dicarboxylate, followed by coupling and reduction to form the bis(hydroxymethyl) intermediate, and subsequent carbamoylation. researchgate.net

Studies have noted that Carmethizole is relatively unstable in aqueous media. researchgate.net Its breakdown products vary depending on the pH of the solution. In a neutral to slightly basic environment, the major breakdown product is carmethizole diol-4'-monophosphate. researchgate.net Conversely, in more acidic conditions or in 0.9% sodium chloride solution, carmethizole diol is the primary degradation product. researchgate.net The compound has also been shown to react directly with glutathione (B108866). researchgate.net

Molecular Mechanisms of Action of Carmethizole

DNA Interaction Mechanisms

Studies have revealed that Carmethizole's interaction with DNA is multifaceted, leading to the formation of various adducts and cross-links, while notably not causing direct DNA strand breaks. This profile of DNA damage is a hallmark of its mechanism of action.

The initial step in Carmethizole's interaction with DNA is the formation of monoadducts. As an alkylating agent, Carmethizole covalently attaches to a single nucleotide base, creating a monoadduct. This initial lesion can interfere with the normal processes of DNA replication and transcription. Research suggests that the interaction of Carmethizole with DNA results in the production of these monoadducts at various sites on the DNA molecule scispace.com. While the precise nature and distribution of these monoadducts are a subject of ongoing investigation, their formation is a critical prerequisite for the subsequent, more complex DNA damage induced by the compound.

Following the initial formation of monoadducts, Carmethizole can facilitate the cross-linking of DNA to cellular proteins. Alkaline elution studies have demonstrated the presence of DNA-protein cross-links in cells exposed to Carmethizole scispace.com. These cross-links can trap essential proteins, such as those involved in DNA replication, repair, and transcription, onto the DNA strand, thereby physically obstructing these vital cellular processes. The formation of DNA-protein cross-links contributes significantly to the cytotoxic profile of Carmethizole.

A key feature of Carmethizole's mechanism is its ability to form DNA-DNA interstrand cross-links. These are highly cytotoxic lesions where the two strands of the DNA double helix are covalently linked. This prevents the separation of the DNA strands, which is essential for both replication and transcription. Alkaline elution analysis has confirmed the presence of DNA-DNA interstrand cross-links in L1210 cells following exposure to Carmethizole scispace.com. The formation of these interstrand cross-links is a delayed process, often occurring as a secondary reaction after the initial formation of a monoadduct.

A significant finding from studies on Carmethizole is the absence of detectable DNA strand breaks. Alkaline elution studies conducted on L1210 cells treated with Carmethizole did not show evidence of DNA strand scission scispace.com. This distinguishes Carmethizole from other chemotherapeutic agents that induce direct single- or double-strand breaks in DNA. The lack of strand breaks suggests that the cytotoxic effects of Carmethizole are primarily driven by the formation of adducts and cross-links, which present a different type of challenge to the cell's DNA repair machinery.

The molecular structure of Carmethizole, an imidazole (B134444) biscarbamate, shares homology with pyrrolizine biscarbamate anticancer compounds scispace.com. It is proposed that Carmethizole, or its reactive intermediates, acts as a bifunctional alkylating agent. The initial reaction likely involves the formation of a monoadduct at a nucleophilic site on a DNA base. This is followed by a second reaction, where the other reactive arm of the molecule forms a covalent bond with another DNA base on the opposite strand, resulting in an interstrand cross-link. This two-step mechanism is a common model for bifunctional alkylating agents and is consistent with the observed delayed formation of interstrand cross-links.

Cellular Responses and Biological Activities (Preclinical/In Vitro)

The DNA-damaging effects of Carmethizole translate into potent cytotoxic activity against various cancer cell lines in preclinical studies. The in vitro evaluation of Carmethizole has provided insights into its spectrum of activity and potential mechanisms of resistance.

In vitro studies have demonstrated that Carmethizole possesses significant cytotoxic activity. For instance, the concentration of Carmethizole required to produce a 50% reduction in clonogenic cell survival was found to be identical in O6-alkylguanine DNA alkyltransferase-positive (mer+) and -negative (mer-) human cell lines scispace.com. This suggests that the repair of O6-alkylguanine lesions by this specific enzyme does not play a major role in determining sensitivity to Carmethizole.

Further studies using Chinese Hamster Ovary (CHO) cell lines have shed light on the types of DNA damage that are critical for its cytotoxic effects. The CHO cell line UV4, which is hypersensitive to both mono- and bifunctional alkylating agents, exhibited a 37-fold greater sensitivity to Carmethizole compared to normal cells scispace.com. In contrast, the UVS cell line, which is not hypersensitive to cross-linking agents, was 13-fold more sensitive to Carmethizole than normal cells scispace.com. These findings underscore the importance of both monoadducts and cross-links in the cytotoxic action of Carmethizole.

Cell LineTypeRelative Sensitivity to CarmethizoleReference
mer+ O6-alkylguanine DNA alkyltransferase-positive human cell lineNot specified, but IC50 was identical to mer- scispace.com
mer- O6-alkylguanine DNA alkyltransferase-negative human cell lineNot specified, but IC50 was identical to mer+ scispace.com
CHO UV4 Hypersensitive to mono- and bifunctional alkylating agents37-fold more sensitive than normal CHO cells scispace.com
CHO UVS Not hypersensitive to cross-linkers13-fold more sensitive than normal CHO cells scispace.com

No Information Found for "Carmethizole"

Following a comprehensive search of publicly available scientific literature, no information, research, or data could be found for a chemical compound named "Carmethizole." As a result, it is not possible to generate the requested article focusing on its molecular mechanisms of action and target identification.

The requested outline requires specific, detailed research findings on topics such as differential cellular sensitivity based on DNA repair status, effects on clonogenic cell survival, cell cycle perturbations, and molecular target identification. Without any primary or secondary research sources mentioning "Carmethizole," content for these sections cannot be created.

It is possible that "Carmethizole" may be a very new, proprietary, or experimental compound not yet described in published literature, or that the name is misspelled. The concepts mentioned in the requested outline, such as O6-alkylguanine DNA alkyltransferase (MGMT) expression, DNA repair deficient cell lines, G2/M phase arrest, and computational modeling, are established areas of cancer research. nih.govnih.govyoutube.com However, these are general principles and cannot be applied to a specific, unidentified compound without direct experimental evidence.

Therefore, the generation of a scientifically accurate and informative article on "Carmethizole" as per the provided instructions is not feasible at this time due to the complete absence of source material.

Molecular Target Identification and Engagement Methodologies

In Silico Docking Studies to Elucidate Receptor Interactions

In silico docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is widely used in drug discovery to understand the binding affinity and interaction patterns between a ligand, such as Carmethizole, and a target protein or receptor. Such studies can provide valuable insights into the compound's potential mechanism of action.

Despite a comprehensive review of scientific databases and literature, no specific in silico docking studies for Carmethizole have been published. The absence of such research in the public domain means that there is currently no data available from computational models detailing its binding affinities, interaction energies, or specific amino acid contacts with any known biological receptors.

Molecular docking simulations typically involve the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). This structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the Ligand: The 3D structure of the ligand, in this case, Carmethizole, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to fit the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the best-ranked pose and the receptor are then analyzed.

Without any published studies, key data points that would typically be presented in data tables—such as binding energy (kcal/mol), inhibition constant (Ki), and specific interacting residues of a target protein—are not available for Carmethizole.

The lack of published in silico docking research for Carmethizole means that its molecular mechanism of action from a computational standpoint remains uncharacterized. Future research in this area would be necessary to identify potential biological targets and to understand the molecular basis for any observed pharmacological activity.

Impact of Administration Route and Schedule on Preclinical Efficacy

Preclinical investigations into Carmethizole, a novel antitumor drug (NSC 602,668), have explored the influence of administration route and dosing schedule on its therapeutic efficacy in murine tumor models. Studies demonstrated that the antitumor effect of Carmethizole was not dependent on the route of administration, with similar delays in tumor growth observed following both intraperitoneal (i.p.) and intravenous (i.v.) administration. nih.gov This suggests flexibility in its potential delivery methods.

Furthermore, the dosing schedule significantly impacted the drug's efficacy. Employing a split-dose schedule on a single day, as opposed to a single bolus injection, allowed for an increase in the total dose delivered. nih.gov This increased total dose subsequently resulted in a more pronounced delay in tumor growth, highlighting the importance of optimizing the dosing regimen for maximal therapeutic benefit. nih.gov Carmethizole exhibited antitumor activity against established disease in various human tumor xenografts in athymic mice, including MX-1 mammary carcinoma, NCI-H82 small-cell lung carcinoma, and LOX amelanotic melanoma. nih.gov Its effectiveness against established disease was comparable to its activity against early-stage disease in MX-1 and LOX xenografts. nih.gov

Preclinical Resistance and Cross-Resistance Profiling

Understanding the resistance profiles of an antitumor agent is crucial for its clinical development and application. Preclinical studies have characterized Carmethizole's intrinsic and acquired resistance patterns, as well as its cross-resistance with various established chemotherapeutic agents.

Intrinsic and Acquired Resistance Mechanisms in Cell Lines

While specific detailed molecular mechanisms for intrinsic and acquired resistance to Carmethizole in cell lines are not extensively described in the provided preclinical literature, observed cross-resistance patterns offer insights into potential shared resistance pathways. Intrinsic resistance refers to a tumor's inherent lack of sensitivity to a drug, while acquired resistance develops after initial drug exposure. researchgate.net The observed cross-resistance with certain agents suggests that mechanisms conferring resistance to those drugs may also confer intrinsic resistance to Carmethizole. Further research is needed to elucidate the precise molecular mechanisms underlying Carmethizole's intrinsic and acquired resistance.

Cross-Resistance Patterns with Conventional Alkylating Agents (e.g., BCNU, Cyclophosphamide (B585), Melphalan)

Preclinical evaluations have revealed significant cross-resistance between Carmethizole and several conventional alkylating agents. Murine leukemias that exhibited resistance to melphalan (B128) (L-PAM) were found to be completely cross-resistant to Carmethizole. nih.govscience.gov Additionally, cross-resistance was observed with cyclophosphamide (Cytoxan) and carmustine (B1668450) (BCNU). science.gov These findings suggest that tumors resistant to these established alkylating agents may also demonstrate reduced sensitivity to Carmethizole.

Cross-Resistance with Diverse Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Cisplatin (B142131), 5-Fluorouracil)

The cross-resistance profile of Carmethizole extends to other diverse classes of chemotherapeutic agents. Murine leukemias resistant to doxorubicin (ADR), cisplatin (DDPt), and 5-fluorouracil (B62378) (5-FU) demonstrated cross-resistance to Carmethizole. nih.gov This indicates that prior exposure or resistance to these widely used agents could potentially diminish the effectiveness of Carmethizole. Conversely, murine leukemias that were resistant to vincristine (B1662923) (VCR), amsacrine (B1665488) (AMSA), or methotrexate (B535133) (MTX) did not exhibit cross-resistance to Carmethizole. nih.gov This lack of cross-resistance with certain agents suggests that Carmethizole may retain activity in tumors resistant to these specific drug classes.

The observed cross-resistance patterns are summarized in the table below:

Chemotherapeutic AgentCross-Resistance with CarmethizoleSource
MelphalanComplete Cross-Resistance nih.govscience.gov
CyclophosphamideCross-Resistance science.gov
Carmustine (BCNU)Cross-Resistance science.gov
DoxorubicinCross-Resistance nih.gov
CisplatinCross-Resistance nih.gov
5-FluorouracilCross-Resistance nih.gov
VincristineNo Cross-Resistance nih.gov
AmsacrineNo Cross-Resistance nih.gov
MethotrexateNo Cross-Resistance nih.gov

Exploration of Molecular Mechanisms Contributing to Acquired Resistance

While preclinical studies have identified patterns of cross-resistance, suggesting shared mechanisms, the specific molecular mechanisms contributing to acquired resistance to Carmethizole itself are not explicitly detailed in the provided search results. The observation that resistance to agents like doxorubicin, melphalan, cisplatin, and 5-fluorouracil confers cross-resistance to Carmethizole implies that common resistance pathways, potentially involving drug efflux, DNA repair, or altered drug metabolism, might be at play. nih.gov For instance, general mechanisms of drug resistance to other agents, such as DNA repair associated genes for 5-fluorouracil, cisplatin, and doxorubicin, or P-glycoprotein for doxorubicin, have been noted in the broader context of cancer drug resistance. However, direct research findings specifically exploring these molecular mechanisms in the context of Carmethizole's acquired resistance are not available in the provided information. Further investigation into the molecular underpinnings of Carmethizole resistance is warranted to inform future therapeutic strategies.

Preclinical Research and Findings

In Vitro Studies

Carmethizole has demonstrated cytotoxic activity against a variety of cancer cell lines. A notable finding from these studies is that its effectiveness appears to be independent of the O6-alkylguanine DNA alkyltransferase status of the cells, suggesting a mechanism of action that is not reliant on this common DNA repair pathway. nih.govresearchgate.net

Further studies with Chinese hamster ovary (CHO) cell lines provided more insight into its activity. The UV4 cell line, which is particularly sensitive to both mono- and bifunctional alkylating agents, showed a 37-fold increased sensitivity to Carmethizole compared to normal cells. nih.govresearchgate.net The UV5 cell line, which is not hypersensitive to cross-linking agents, was 13-fold more sensitive to Carmethizole. nih.govresearchgate.net

Table 2: In Vitro Activity of Carmethizole in Selected Cell Lines

Cell Line Type Finding
O6-alkylguanine DNA alkyltransferase-positive human cell lines Human Cancer Concentration for 50% reduction in survival was identical to negative cell lines. nih.govresearchgate.net
O6-alkylguanine DNA alkyltransferase-negative human cell lines Human Cancer Concentration for 50% reduction in survival was identical to positive cell lines. nih.govresearchgate.net
CHO UV4 Chinese Hamster Ovary (Hypersensitive to alkylating agents) 37-fold more sensitive to Carmethizole than normal cells. nih.govresearchgate.net

In Vivo Studies

The antitumor activity of Carmethizole has been assessed in vivo using various murine tumor models and human tumor xenografts. In studies with P388 leukemia cells resistant to other alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and Cytoxan, Carmethizole demonstrated a lack of cross-resistance. nih.gov

Its performance was evaluated across a panel of murine solid tumors. The activity of Carmethizole was found to be comparable to that of melphalan (B128) in this tumor panel. nih.govresearchgate.net

Table 3: In Vivo Activity of Carmethizole in a Murine Solid Tumor Panel

Tumor Model Type Carmethizole Activity
B16 melanoma Murine Melanoma Similar to melphalan. nih.govresearchgate.net
Colon adenocarcinoma 11a Murine Colon Cancer Similar to melphalan. nih.govresearchgate.net
Colon adenocarcinoma 26 Murine Colon Cancer Similar to melphalan. nih.govresearchgate.net
Colon adenocarcinoma 36 Murine Colon Cancer Similar to melphalan. nih.govresearchgate.net

In human tumor xenograft models, Carmethizole showed notable activity. Against the HCT-8 human colon tumor xenograft, it produced a significant growth delay. researchgate.net It was also active against the MX-1 human mammary tumor xenograft. researchgate.net

Comparative Analysis

When compared to standard alkylating agents in preclinical models, Carmethizole exhibited a spectrum of activity most similar to melphalan. nih.govresearchgate.net While generally less potent than BCNU and Cytoxan in the murine solid tumor panel, its efficacy against certain human tumor xenografts, such as HCT-8, was noteworthy. researchgate.net The unique mechanism of DNA interaction, particularly the induction of DNA-protein cross-links, distinguishes it from melphalan and suggests a potentially different, albeit related, mode of antitumor action. nih.govresearchgate.net

Foundational Synthetic Routes to Carmethizole

The initial development of Carmethizole synthesis laid the groundwork for subsequent refinements, establishing the core chemical transformations required to construct this complex imidazole (B134444) derivative.

Early synthetic efforts for Carmethizole involved a multi-step approach. A new efficient six-step synthesis of Carmethizole, described as a novel bis-carbamate alkylating agent, was reported, utilizing a key 4,5-disubstituted imidazole intermediate. This foundational work also encompassed the synthesis of related nitrogen analogues. The design and initial synthesis of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole, including Carmethizole, were documented, demonstrating the preparation of a series of such compounds.

Over time, synthetic methodologies for Carmethizole have been refined to improve efficiency and yield, leading to both multi-step and streamlined single-flask approaches.

While specific details of the multi-step synthesis beyond the "six-step" mention are not extensively detailed in the provided snippets, the general approach involves the sequential transformation of precursors. The synthesis of Carmethizole and its congeners often involves the preparation of 4,5-bis(hydroxymethyl)imidazole as a key intermediate, followed by subsequent derivatization to form the bis(carbamate) structure. The chemical reactivity of various analogues, including Carmethizole, has been evaluated, indicating that changes in the alkylthio moiety significantly affect chemical reactivity.

A significant advancement in Carmethizole synthesis is the development of streamlined single-flask polyfunctionalization techniques for the imidazole ring. This method offers a more efficient route to the antitumor agent Carmethizole. It involves three sequential treatments of an N-protected tribromoimidazole with n-BuLi and an electrophile in a one-pot process. This technique leads to the formation of N-protected 2,4,5-trisubstituted imidazoles and can be applied to prepare the immediate precursor of Carmethizole. This selective bromine-lithium exchange tactic has also been used in the synthesis of other complex molecules.

Refined and Efficient Synthesis Protocols for Carmethizole

Synthesis of Carmethizole Analogues and Congeners

The synthesis of Carmethizole analogues and congeners is crucial for exploring structure-activity relationships and developing new compounds with modified properties.

Carmethizole itself is a bis(N-methylcarbamate) derivative of 4,5-bis(hydroxymethyl)imidazole. A series of bis(carbamate) derivatives of 1,2-substituted 4,5-bis(hydroxymethyl)imidazoles have been prepared. Research findings indicate that electron-donating substituents at either N-1 or C-2 of the imidazole ring generally lead to active compounds, whereas electron-withdrawing groups result in inactive compounds. For instance, the 2-(methylthio)-1-methyl derivative, which is Carmethizole, was found to be very active as a bis(N-methylcarbamate). The synthesis and evaluation of these analogues have provided insights into the chemical properties and reactivity profiles of this class of compounds.

Table 1: Key Synthetic Approaches to Carmethizole

Synthetic ApproachDescriptionKey Intermediate/Starting MaterialReferences
Early Multi-Step SynthesisEfficient six-step process for Carmethizole and related nitrogen analogues.4,5-disubstituted imidazole
Streamlined Single-Flask PolyfunctionalizationOne-pot process involving sequential treatments of N-protected tribromoimidazole with n-BuLi/electrophile.N-protected tribromoimidazole

Synthesis of Nitrogen Analogues of Carmethizole

An efficient six-step synthetic route has been developed for carmethizole, a bis-carbamate alkylating agent, and its related nitrogen analogues. This synthesis involves the preparation of 2-(methylthio)imidazoles through the reaction of thioureas, such as 10a and 10b, with N-formylglycine ethyl ester (8b). Specifically, treating thioureas 10a or 10b with methyl trifluoromethanesulfonate (B1224126) or iodomethane-sodium methoxide (B1231860) in methanol (B129727) yields the 2-(methylthio)imidazoles 5e and 6c. Subsequent N-methylation of 2-(methylthio)imidazole (B155837) 6c, typically achieved using diazomethane (B1218177) for small-scale reactions or sodium hydride-iodomethane for larger scales, leads to the formation of 6i, a key precursor to carmethizole nih.govfishersci.canih.gov. The chemical reactivity of these compounds can be modulated by incorporating various electron-donating or electron-withdrawing substituents onto the imidazole ring. Electron-donating substituents have been shown to yield active compounds, with the 2-(methylthio)-1-methyl derivative (carmethizole) demonstrating high activity nih.gov.

Design and Synthesis of Imidazolylmethyl Carbamate (B1207046) Prodrug Analogues

Two primary strategies have been explored for the design and synthesis of prodrugs based on an imidazolylmethyl carbamate nucleus. In one approach, a 2-azido analogue (3) of the bis-carbamate carmethizole (1) was synthesized, exhibiting comparable aerobic cytotoxicity to carmethizole in various human and murine cell lines nih.gov. Further efforts included the synthesis of 2-amino and 2-carbamoyl analogues nih.gov. A second strategy involved utilizing an imidazolylmethanol moiety as a "trigger," which was linked via a carbamate to the alkylating agent N,N-bis(2-chlorethyl)amine (BCEA) nih.gov. Prodrugs such as nitroimidazole and methylsulphinylimidazole carbamate derivatives were found to be significantly less toxic (5–20-fold) than BCEA in their prodrug form nih.gov. This prodrug design principle often involves masking a cytotoxic group, frequently a free phenolic group, as a carbamate ester. The design aims for the release of the active drug specifically at the tumor site, thereby minimizing systemic toxicity and improving the therapeutic index nih.gov.

Generation and Characterization of Carmethizole Hydrolysis Products

The hydrolysis of carmethizole has been thoroughly investigated, revealing a stepwise degradation pathway. In aqueous neutral buffer at 25°C, carmethizole exhibits a half-life of approximately 150 minutes, initially forming a monocarbamate product nih.gov. This intermediate monocarbamate itself possesses a hydrolytic half-life of about 22 hours nih.gov. The hydrolysis process of carmethizole (2i) to the diol (7i) was analyzed using High-Performance Liquid Chromatography (HPLC), confirming the sequential formation of a single monocarbamate nih.gov. An isomeric monocarbamate, not produced directly from carmethizole hydrolysis, was synthesized via partial carbamoylation of the diol 7i nih.gov. The structures of these monocarbamates were tentatively assigned through 13C Nuclear Magnetic Resonance (NMR) studies. Acylation of the diol 7i to form carmethizole (2i) resulted in an upfield shift of approximately 2.5-2.6 ppm for the imidazole C-4 and C-5 carbons, as well as comparable shifts for the C-4' and C-5' carbons nih.gov. Based on these observations, the monocarbamate derived from carmethizole hydrolysis was designated as 18, while the monocarbamate from partial acylation of the diol was assigned as 19 nih.gov. X-ray crystallography has also been employed to establish the structure of a carmethizole hydrolysis product (2b), and its chemical reactivity, toxicity, and antitumor activity were compared to the parent compound (1) cenmed.com.

Chemical Reactivity Studies of Carmethizole and its Derivatives

Understanding the chemical reactivity of carmethizole and its derivatives is crucial for elucidating their mechanisms of action and for the rational design of new agents.

Investigation of Electrophilic Reactivity of Carmethizole Analogues

The electrophilic reactivity of carmethizole analogues has been systematically evaluated, with findings correlated to their observed antitumor activity both in vivo and in vitro nih.govfishersci.ca. Studies involving the model nucleophile 4-(4-nitrobenzyl)pyridine (B86830) (NBP) have provided quantitative data on the electrophilic nature of these compounds. For instance, carmethizole sulfoxide (B87167) (11a) demonstrated negligible reactivity as an electrophile and lacked antitumor activity, suggesting it does not act as a "carrier form" of carmethizole fishersci.ca.

The following table illustrates the relative reactivity of various imidazole bis(carbamate) derivatives towards NBP, expressed as pseudo-first-order rate constants (K'nbp) relative to carmethizole (1):

CompoundConcentration (mM/mL)K'nbp x 10⁻² (relative to 1)
1 (Carmethizole) 1.0 2.45 0.991
1 (Carmethizole)0.10.1520.992
11a (Carmethizole sulfoxide)1.0NR (No Reaction)-
16a1.02.52 (↑1.03X)0.991
16b1.02.00 (↓1.28X)0.998
16c1.01.06 (↓2.31X)0.998
16d1.00.072 (↓34.0X)0.986
16e1.00.011 (↓223X)0.985
16f1.01.02 (↓2.40X)0.992
16g1.015.87 (↑6.48X)0.994
171.00.05 (↓49.0X)0.996
181.0ca. 0.05-

*NR = No Reaction; X = Times

Influence of Structural Modifications on Chemical Reactivity, e.g., Alkylthio Moiety

Structural modifications, particularly to the alkylthio moiety at the C-2 position of carmethizole, significantly influence its chemical reactivity nih.govfishersci.ca. The presence of electron-withdrawing groups on the sulfur atom leads to a decrease in chemical reactivity, which correlates with a reduction in antitumor activity nih.govfishersci.ca. For instance, the 2-(phenylthio)imidazole analogue (16d) exhibited considerably lower reactivity compared to carmethizole (1), attributed to the electron-withdrawing effect of the phenyl group. Similarly, the 2-(pyranylthio)imidazole (16e) showed further diminished electrophilic reactivity due to both electron-withdrawing and steric effects of the tetrahydropyran (B127337) (THP) moiety.

Homologation of the 2-(alkylthio)imidazole side chain, such as to n-propyl (16b) or through branching (i-propyl, 16c), also impacts reactivity. Furthermore, sulfoxides (11a and 11b) and disulfides (17 and 18) of carmethizole analogues demonstrated negligible NBP alkylation reactivity. This lack of significant electrophilic reactivity in oxidized-sulfur prodrugs is consistent with the electron-withdrawing properties of their C-2 substituents. Differences in the activities of C-2-(alkylthio) carmethizole analogues may also be linked to variations in the metabolism of the S-alkyl substituents.

Reactivity with Biological Nucleophiles: Glutathione (B108866) Adduct Formation

The reactivity of carmethizole and its electrophilic analogues with biological nucleophiles, particularly glutathione (GSH), is of significant interest due to GSH's crucial role in cellular detoxification. Reactive metabolites, often electrophilic, can be captured by small nucleophiles like GSH, forming stable covalent conjugates.

Glutathione reactivity assays are commonly employed to evaluate the structure-reactivity relationships of covalent inhibitors that target cysteine residues. The half-life of adduct formation with GSH serves as a valuable metric for fine-tuning the reactivity of such inhibitors. These assays are typically conducted at physiological pH (e.g., pH 7.4), utilizing an excess of glutathione (e.g., 10 equivalents) in a potassium phosphate (B84403) buffer. Under these conditions, glutathione primarily reacts via its thiol sulfur group. The amine group within glutathione is largely protonated at pH 7.4, rendering it less nucleophilic and thus not competitive with the thiol in electrophile modification reactions.

Deprotonated glutathione is recognized as one of the most potent biological nucleophiles, playing a vital physiological role in cellular detoxification by forming covalent conjugates with Michael acceptors. Studies investigating GSH adduct formation with reference electrophiles often occur at higher pH values (e.g., pH 12) to ensure the quantitative deprotonation of thiol groups to their more reactive thiolate forms. The formation of electrophile/nucleophile adducts can lead to modifications in the structures and functions of biological macromolecules, including proteins, DNA, or RNA, potentially resulting in toxic effects. The presence of an amide group in nucleophiles like N-acetylcysteine and glutathione may facilitate an amine-enol equilibrium, which can stabilize the thiolate form and consequently enhance their reactivity.

Preclinical Pharmacokinetics and Metabolism of Carmethizole

Chemical Stability and Degradation Pathways in Aqueous and Biological Media

Studies have shown that Carmethizole is relatively unstable in aqueous environments. nih.gov This inherent instability influences its degradation kinetics and the formation of various breakdown products. nih.gov

Assessment of Half-Life and Degradation Kinetics in Physiological Buffers and Biological Fluids

The chemical stability of Carmethizole was evaluated at 37°C in several media. nih.gov The compound demonstrated a half-life of one hour or less under these conditions, indicating rapid degradation in environments mimicking physiological states. nih.gov This instability was consistent across 0.9% sodium chloride solution, human whole blood, human plasma, and dog urine. nih.gov

Half-Life of Carmethizole in Various Media at 37°C

Medium Half-Life (t½)
0.9% Sodium Chloride ≤ 1 hour
Human Whole Blood ≤ 1 hour
Human Plasma ≤ 1 hour

Identification and Characterization of Major Breakdown Products (e.g., Carmethizole Diol, Monophosphate Derivatives)

The degradation of Carmethizole results in different major breakdown products depending on the pH of the aqueous medium. nih.gov In 0.9% sodium chloride and a pH 5.0 sodium phosphate (B84403) buffer, the primary breakdown product identified was Carmethizole diol. nih.gov However, when the pH was increased to 7.0 or 9.0 in a sodium phosphate buffer, the major degradation product was found to be Carmethizole diol-4'-monophosphate. nih.gov

Major Breakdown Products of Carmethizole in Different Buffers

Medium Major Breakdown Product
0.9% Sodium Chloride Carmethizole diol
pH 5.0 Sodium Phosphate Buffer Carmethizole diol
pH 7.0 Sodium Phosphate Buffer Carmethizole diol-4'-monophosphate

Biotransformation Processes in Preclinical Species

The metabolism of Carmethizole involves several biotransformation pathways, including conjugation and adduct formation. nih.gov

Detailed Analysis of Carmethizole Metabolism, including Conjugation Reactions

In mice, the metabolism and excretion of Carmethizole have been characterized following intravenous administration. nih.gov Urinary excretion analysis over a 3-hour period revealed that a significant portion of the drug is eliminated as metabolites. nih.gov A notable metabolic pathway is sulfate (B86663) conjugation, with 10% of the total dose being excreted as Carmethizole diol-sulfate. nih.gov Other metabolites include Carmethizole diol (30% of total dose) and Carmethizole 4'-monocarbamate (3.4% of total dose), while only a small fraction is excreted as the unchanged drug (2.4%). nih.gov

Urinary Excretion of Carmethizole and Metabolites in Mice (First 3 Hours)

Compound Percentage of Total Dose Excreted
Carmethizole diol 30%
Carmethizole diol-sulfate 10%
Carmethizole 4'-monocarbamate 3.4%

Study of Adduct Formation with Endogenous Biomolecules (e.g., Glutathione)

Carmethizole has been shown to react directly with the endogenous tripeptide, glutathione (B108866). nih.gov This reaction, observed at a pH of 8.0, leads to the formation of a glutathione adduct of Carmethizole monocarbamate. nih.gov

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of Carmethizole have been investigated in both mice and beagle dogs, revealing species-specific differences in its elimination and clearance. nih.gov

In mice, following a single intravenous bolus dose, the elimination of Carmethizole from plasma followed a monoexponential pattern. nih.gov The drug exhibited a short half-life of 11.6 minutes and a high total body plasma clearance of 43.6 ml/min per kg. nih.gov When administered as a continuous infusion, the total body clearance was similar at 40.8 ml/min per kg. nih.gov

In beagle dogs, the plasma elimination of Carmethizole was biphasic. nih.gov At a lower intravenous bolus dose, the terminal half-life was 46 minutes, with a total body clearance of 7.7 ml/min per kg. nih.gov A higher dose resulted in a terminal half-life of 39 minutes and a total body clearance of 4.6 ml/min per kg. nih.gov

Pharmacokinetic Parameters of Carmethizole in Animal Models

Species Elimination Pattern Terminal Half-Life Total Body Clearance
Mouse Monoexponential 11.6 min 43.6 ml/min/kg
Beagle Dog Biphasic 39 min 4.6 ml/min/kg

Characterization of Plasma Elimination Kinetics

The elimination of carmethizole from plasma exhibits different kinetic profiles in the preclinical species studied. In beagle dogs, following intravenous (i.v.) bolus administration, the drug's elimination from plasma was characterized by a biphasic pattern. nih.gov This suggests a two-compartment model, with an initial rapid distribution phase followed by a slower elimination phase. The terminal half-life was determined to be 39 minutes and 46 minutes at doses of 22.4 mg/kg and 4.3 mg/kg, respectively. nih.gov

In contrast, the plasma elimination of carmethizole in mice after an i.v. bolus dose of 115 mg/kg followed a monoexponential decay. nih.gov This indicates a one-compartment model where the drug distributes rapidly and uniformly throughout the body. The half-life in mice was calculated to be 11.6 minutes. nih.gov

Table 1: Plasma Elimination Kinetics of Carmethizole

SpeciesDosingElimination ProfileTerminal Half-life (min)
Beagle Dog22.4 mg/kg i.v.Biphasic39
Beagle Dog4.3 mg/kg i.v.Biphasic46
Mouse115 mg/kg i.v.Monoexponential11.6

Determination of Total Body Clearance Rates in Preclinical Species

Total body clearance (CL) is a measure of the efficiency with which a drug is removed from the systemic circulation. In beagle dogs, the total body clearance of carmethizole was found to be dose-dependent. At an i.v. bolus dose of 22.4 mg/kg, the clearance was 4.6 ml/min per kg. nih.gov When the dose was lowered to 4.3 mg/kg, the clearance increased to 7.7 ml/min per kg. nih.gov

In mice, the total body plasma clearance was determined to be 43.6 ml/min per kg following an i.v. bolus dose of 115 mg/kg. nih.gov A separate study in mice involving an 8-hour infusion of 230 mg/kg resulted in a similar total body clearance of 40.8 ml/min per kg, suggesting that the clearance is consistent across different administration methods in this species. nih.gov

Table 2: Total Body Clearance of Carmethizole

SpeciesDosingTotal Body Clearance (ml/min per kg)
Beagle Dog22.4 mg/kg i.v.4.6
Beagle Dog4.3 mg/kg i.v.7.7
Mouse115 mg/kg i.v.43.6
Mouse230 mg/kg (8h infusion)40.8

Quantification of Parent Drug and Metabolite Excretion

The excretion of carmethizole and its metabolites was investigated in mice following an i.v. bolus administration. The primary route of elimination was found to be through the urine. Over a 3-hour period, a significant portion of the administered dose was excreted as various metabolites. nih.gov

The major metabolite identified was carmethizole diol, accounting for 30% of the total dose excreted in the urine. nih.gov Another significant metabolite was carmethizole diol-sulfate, which constituted 10% of the excreted dose. nih.gov A smaller fraction of the dose was excreted as carmethizole 4'-monocarbamate (3.4%). nih.gov The unchanged parent drug, carmethizole, only accounted for 2.4% of the total dose excreted in the urine over this period, indicating extensive metabolism of the compound in vivo. nih.gov

Table 3: Urinary Excretion of Carmethizole and its Metabolites in Mice (0-3 hours post-i.v. administration)

CompoundPercentage of Total Dose Excreted in Urine
Carmethizole Diol30%
Carmethizole Diol-Sulfate10%
Carmethizole 4'-Monocarbamate3.4%
Unchanged Carmethizole2.4%

Structure Activity Relationships Sar and Carmethizole Based Drug Design Principles

Correlative Studies between Structural Modifications and Chemical Reactivity

Studies involving a series of Carmethizole analogues have established a direct correlation between their chemical reactivity as electrophiles and their antitumor activity. The inherent reactivity of these compounds is a key determinant of their biological action. Modifications to the Carmethizole structure that alter its electrophilic character have been shown to significantly influence its efficacy. This fundamental principle underscores the importance of fine-tuning the electronic properties of the molecule to optimize its therapeutic potential.

Elucidation of Structure-Activity Relationships in Antitumor Efficacy

The antitumor efficacy of Carmethizole is intricately linked to specific structural features. Systematic modifications of its chemical scaffold have provided a clear picture of the moieties crucial for its biological activity.

Table 1: Effect of Substituents on Carmethizole's Chemical Reactivity and Antitumor Activity

Substituent Type on Alkylthio MoietyEffect on Chemical Reactivity (as an electrophile)Consequent Effect on Antitumor Activity
Electron-Withdrawing GroupsDecreaseDecrease patsnap.com
Electron-Donating GroupsNot ReportedNot Reported

The investigation of specific analogues of Carmethizole has provided further clarity on its SAR.

Carmethizole Sulfoxide (B87167): This analogue, where the sulfur atom is oxidized, was found to be unreactive as an electrophile. Correspondingly, it exhibited no antitumor activity either in vitro or in vivo patsnap.com. This observation strongly supports the hypothesis that the electrophilic nature of the parent compound is indispensable for its biological function and indicates that Carmethizole sulfoxide does not act as a prodrug or "carrier form" of Carmethizole patsnap.com.

Disulfides: In contrast, disulfide analogues of Carmethizole, while also unreactive as electrophiles themselves, demonstrated antitumor activity patsnap.com. Their activity is attributed to the metabolic cleavage of the disulfide bond within the biological system, which generates a reactive thiol intermediate. This thiol is believed to be the active species responsible for the observed antitumor effects patsnap.com.

Table 2: Activity Profiles of Key Carmethizole Analogues

AnalogueReactivity as an ElectrophileAntitumor ActivityPostulated Mechanism of Action
CarmethizoleReactiveActiveDirect electrophilic action
Carmethizole SulfoxideUnreactiveInactive patsnap.comLacks necessary electrophilicity patsnap.com
Disulfide AnaloguesUnreactiveActive patsnap.comCleavage to an active thiol species patsnap.com

Strategic Utilization of Carmethizole as a Lead Structure in Drug Discovery

Information regarding the specific strategic utilization of Carmethizole as a lead structure in drug discovery programs is not available in the public domain.

There is no publicly available research detailing the application of advanced computational chemistry and molecular modeling techniques specifically to Carmethizole for the purpose of drug design and discovery.

Development and Refinement of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.govwikipedia.org In the context of carmethizole, an experimental antitumor agent, the development of QSAR models is crucial for understanding how modifications to its structure influence its therapeutic efficacy and for designing more potent analogues. nih.govcollaborativedrug.com

The development of QSAR models for carmethizole and its congeners involves a systematic process. Initially, a series of carmethizole analogues are synthesized with specific structural modifications. nih.gov Key areas for modification on the carmethizole scaffold include the alkylthio moiety at the C-2 position and the N-1 substituent of the imidazole (B134444) ring. nih.govproquest.com

Once synthesized, the biological activity of these analogues is evaluated through in vitro and in vivo antitumor assays. nih.gov The data from these assays, which may include metrics like IC50 values or tumor growth inhibition, serve as the dependent variables in the QSAR model.

The next step involves the calculation of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. For carmethizole analogues, descriptors related to the electronic effects of substituents on the sulfur atom and the N-1 position of the imidazole ring are particularly important. nih.govproquest.com

Statistical methods, such as multiple linear regression (MLR), are then employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov The resulting QSAR equation can then be used to predict the antitumor activity of novel, unsynthesized carmethizole derivatives.

The refinement of these QSAR models is an iterative process. As more analogues are synthesized and tested, the dataset for model building expands, leading to more robust and predictive models. Advanced computational techniques, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be utilized to provide a more detailed understanding of the steric and electrostatic interactions between the carmethizole analogues and their biological target. nih.govresearchgate.net These refined models can then guide the design of new derivatives with improved antitumor activity.

The following table summarizes the observed structure-activity relationships for a series of carmethizole analogues, which would form the basis for developing a QSAR model.

Compound/ModificationChemical Reactivity (as electrophile)Antitumor Activity
Carmethizole BaselineActive
Analogues with electron-withdrawing groups on the sulfurDecreasedDecreased
Carmethizole sulfoxide UnreactiveInactive
Disulfides (e.g., compounds 17 and 18 from research) UnreactiveActive (attributed to in vivo generation of thiol)
Analogues with modifications to the N-1 substituent (more electron-withdrawing than methyl)Modulated reactivity of C-2 free thiolPotentially less toxic

This table is generated based on findings from referenced research articles. nih.govproquest.com

Principles for Designing Novel Prodrugs and Targeted Therapeutic Agents Derived from Carmethizole

The design of novel therapeutic agents derived from carmethizole focuses on two main strategies: the development of prodrugs to improve its therapeutic index and the creation of targeted agents to enhance its specificity for cancer cells.

Prodrug Design:

A significant challenge with carmethizole has been its toxicity at high doses. proquest.com To address this, a key strategy has been the design of prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For carmethizole, the primary approach to prodrug design has been the development of disulfide analogues. proquest.com

The underlying principle of this approach is that the disulfide bond in these prodrugs is relatively stable in the bloodstream but can be cleaved under the hypoxic (low oxygen) conditions often found in solid tumors. proquest.com This cleavage releases the chemically reactive 2-mercaptoimidazole bis(carbamate) intermediate, the active cytotoxic species. proquest.com However, initial studies with some disulfide prodrugs indicated that the liberated active form was too reactive and, therefore, toxic. proquest.com

This led to a refined principle for prodrug design: the need to modulate the reactivity of the C-2 free thiol that is generated upon cleavage. proquest.com It was proposed that this could be achieved by making changes to the N-1 substituent of the imidazole ring. Introducing more electron-withdrawing groups at this position than the existing methyl group could reduce the reactivity of the thiol, leading to a less toxic and potentially more effective prodrug. proquest.com

Other prodrug strategies that have been conceptually designed for carmethizole derivatives include those based on β-elimination, which would also lead to the release of the C-2 free thiol, and the use of a furan moiety that, upon nucleophilic attack, would release the biologically active thiol. proquest.com

Targeted Therapeutic Agent Design:

Targeted therapy is a type of cancer treatment that uses drugs to target specific molecules involved in the growth, progression, and spread of cancer cells. cancercouncil.com.aucancer.ca The design of targeted therapeutic agents derived from carmethizole would leverage its mechanism of action, which is believed to involve the formation of interstrand crosslinks with DNA, leading to cell death. proquest.com

A primary principle in designing targeted agents based on carmethizole would be to conjugate the carmethizole molecule to a targeting moiety that selectively binds to receptors or antigens that are overexpressed on the surface of cancer cells. This approach, known as antibody-drug conjugation, links the potent cytotoxic agent (carmethizole) to a monoclonal antibody that directs the drug specifically to the tumor cells, thereby minimizing damage to healthy tissues. cancercouncil.com.aunih.gov

Another principle would be to encapsulate carmethizole or its prodrugs within a nanoparticle-based drug delivery system. These nanoparticles could be engineered to passively accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells by attaching specific ligands to their surface.

The ultimate goal of these design principles is to create novel carmethizole-based therapies with an improved therapeutic window, characterized by enhanced antitumor efficacy and reduced systemic toxicity.

Q & A

Q. What are the established protocols for synthesizing Carmethizole with high purity, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Protocols : Follow standardized procedures for organic synthesis, including reaction conditions (e.g., temperature, solvent systems, catalysts) detailed in peer-reviewed protocols. For novel derivatives, optimize stoichiometry and purification steps (e.g., column chromatography, recrystallization) .
  • Reproducibility : Document all experimental parameters (e.g., reaction time, yield, purity metrics) in the main manuscript, with extended details in supplementary materials. Use analytical techniques like HPLC (≥95% purity threshold) and NMR to verify structural integrity .

Q. Which in vitro assays are most validated for assessing Carmethizole’s pharmacological activity?

Methodological Answer:

  • Primary Assays : Use cell-based models (e.g., enzyme inhibition assays, receptor binding studies) with positive and negative controls to establish baseline activity.
  • Validation : Ensure assay reproducibility by adhering to IC50/EC50 calculation standards and reporting standard deviations across triplicate experiments. Cross-validate findings using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. How should researchers address variability in Carmethizole’s solubility across experimental conditions?

Methodological Answer:

  • Solubility Profiling : Conduct pre-experimental solubility tests in buffers (e.g., PBS, DMSO) under physiological pH and temperature. Use dynamic light scattering (DLS) to detect aggregation.
  • Mitigation : Optimize solvent systems or employ drug delivery vehicles (e.g., cyclodextrins, liposomes) for in vivo studies. Report solvent concentrations to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Carmethizole’s reported efficacy across different in vivo models?

Methodological Answer:

  • Data Triangulation : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., animal strain, dosing regimens, endpoint criteria). Perform meta-analysis to quantify effect sizes across studies .
  • Mechanistic Follow-Up : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy. Validate findings in humanized models or organoids to bridge translational gaps .

Q. What methodological frameworks are recommended for analyzing Carmethizole’s off-target effects in multi-omics studies?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins linked to off-target activity .
  • Confounder Control : Use stratified randomization in experimental cohorts and adjust for batch effects via computational tools (e.g., ComBat) .

Q. How can mixed-methods research designs enhance understanding of Carmethizole’s mechanism of action?

Methodological Answer:

  • Quantitative Component : Design dose-response experiments with statistical power analysis (e.g., ANOVA, non-linear regression) to quantify target engagement.
  • Qualitative Component : Conduct thematic analysis of historical literature to identify understudied pathways. Use PICO framework (Population, Intervention, Comparison, Outcome) to align hypotheses with clinical relevance .

Q. What strategies mitigate bias in retrospective analyses of Carmethizole’s clinical trial data?

Methodological Answer:

  • Bias Assessment : Apply ROBINS-I tool (Risk Of Bias In Non-randomized Studies) to evaluate confounding, selection bias, and missing data.
  • Sensitivity Analysis : Re-analyze data under multiple imputation or worst-case scenarios to test robustness. Pre-register analysis plans to reduce p-hacking risks .

Data Reporting and Reproducibility

Q. What are the minimal data reporting standards for Carmethizole studies to ensure reproducibility?

Methodological Answer:

  • Essential Metrics : Include synthesis yield, purity, spectroscopic validation (e.g., NMR peaks, HRMS data), and biological assay conditions (e.g., cell line, passage number).
  • FAIR Principles : Share raw data in repositories (e.g., Zenodo, Figshare) with DOI links. Use CHEBI or PubChem identifiers for chemical entities .

Q. How should contradictory results in Carmethizole’s toxicity profiles be addressed in peer-reviewed submissions?

Methodological Answer:

  • Transparency : Clearly delineate experimental variables (e.g., exposure duration, metabolite analysis) that may explain disparities. Use Hill’s criteria for causality to assess dose-response relationships.
  • Peer Review : Invite third-party validation via collaborative replication studies, as recommended by COSOS-E guidelines .

Ethical and Methodological Compliance

Q. What ethical considerations are critical when designing Carmethizole studies involving human-derived samples?

Methodological Answer:

  • Informed Consent : Adhere to ICMJE requirements for patient privacy and data anonymization. Document ethics board approvals (e.g., IRB) in the methods section.
  • Data Security : Store sensitive data in encrypted formats with restricted access, following GDPR or HIPAA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.